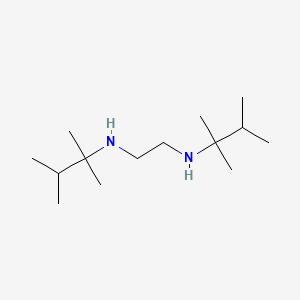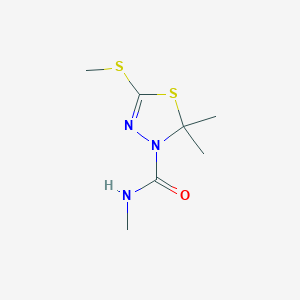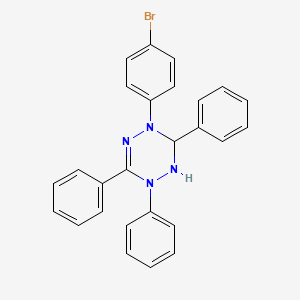![molecular formula C17H21NO4 B14382071 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid CAS No. 89499-07-0](/img/structure/B14382071.png)
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid is a complex organic compound characterized by its unique molecular structure This compound features a naphthalene moiety, which is known for its aromatic properties, linked to a hydroxypropyl group and an amino butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by a nucleophilic substitution reaction with a hydroxypropylamine derivative. The resulting intermediate is then coupled with butanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the aromatic naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- 3-Hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
89499-07-0 |
|---|---|
Formule moléculaire |
C17H21NO4 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]butanoic acid |
InChI |
InChI=1S/C17H21NO4/c1-12(9-17(20)21)18-10-14(19)11-22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14,18-19H,9-11H2,1H3,(H,20,21) |
Clé InChI |
JYUHAGLOGSHXBM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)NCC(COC1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)




![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)


![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

